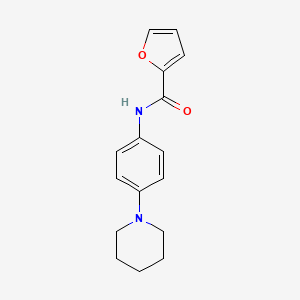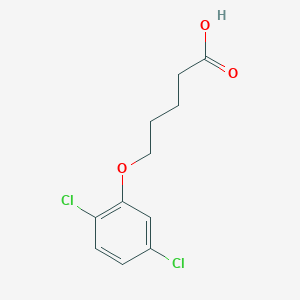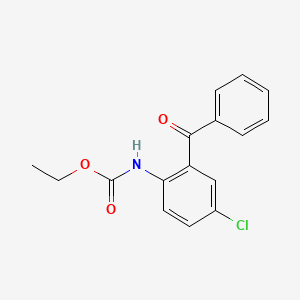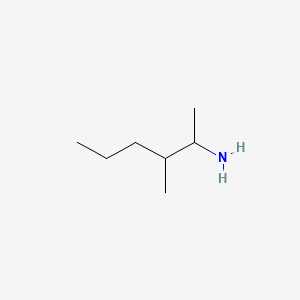![molecular formula C15H19N5 B12115387 2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7400^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is a complex organic compound characterized by its unique spiro and tricyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” likely involves multiple steps, including the formation of the spiro and tricyclic cores. Common synthetic strategies may include:
Cyclization Reactions: Formation of the tricyclic structure through intramolecular cyclization.
Spiro Formation: Introduction of the spiro center via nucleophilic substitution or other spiro-forming reactions.
Functional Group Transformations: Introduction of the amine group and other functional groups through standard organic transformations.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Flow Chemistry: Continuous flow processes to enhance scalability and reproducibility.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” may undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro or other oxidized forms.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce saturated analogs.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects in various diseases.
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Specialty Chemicals: Application in the production of specialty chemicals with unique properties.
Advanced Materials: Use in the development of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of “2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzyme activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathway Modulation: Influence on cellular pathways through direct or indirect interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Tricyclic Compounds: Compounds with tricyclic frameworks that exhibit similar properties.
Uniqueness
“2’,4’,6’,8’-Tetraazaspiro[cycloheptane-1,3’-tricyclo[7.4.0.0^{2,7}]tridecane]-1’(9’),5’,7’,10’,12’-pentaen-5’-amine” is unique due to its specific combination of spiro and tricyclic structures, which may confer distinct chemical and biological properties not found in other compounds.
Propriétés
Formule moléculaire |
C15H19N5 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
spiro[1H-[1,3,5]triazino[1,2-a]benzimidazole-4,1'-cycloheptane]-2-amine |
InChI |
InChI=1S/C15H19N5/c16-13-18-14-17-11-7-3-4-8-12(11)20(14)15(19-13)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H3,16,17,18,19) |
Clé InChI |
UTWXPHLUMHMQCU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)N=C(NC3=NC4=CC=CC=C4N23)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Aminomethyl)-2-methoxyphenyl]acetic acid](/img/structure/B12115307.png)



![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)
![2-(4-chlorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12115341.png)
![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)


![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)


![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)
![Dibenzo[b,d]thiophene-2,8-dicarboxylic acid](/img/structure/B12115389.png)
